
Zinc hexadecyl phosphate
Übersicht
Beschreibung
Zinc hexadecyl phosphate (ZHP) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. ZHP is a white, odorless, and water-insoluble powder that is synthesized through a chemical reaction between zinc oxide and hexadecyl phosphate.
Wissenschaftliche Forschungsanwendungen
Zinc hexadecyl phosphate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Zinc hexadecyl phosphate has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has been used in the development of novel drug delivery systems, wound dressings, and dental materials. In agriculture, Zinc hexadecyl phosphate has been used as a fertilizer and a pesticide. In industry, Zinc hexadecyl phosphate has been used as a lubricant and a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Zinc hexadecyl phosphate is not well understood, but it is believed to involve the interaction of the zinc ion and the phosphate group with biological molecules. Zinc is an essential micronutrient that plays a critical role in many biological processes, including DNA synthesis, cell division, and immune function. Phosphate is an important component of many biological molecules, including nucleic acids, phospholipids, and ATP. The interaction of Zinc hexadecyl phosphate with biological molecules may disrupt their structure and function, leading to antimicrobial, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
Zinc hexadecyl phosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Zinc hexadecyl phosphate can inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer cells, Zinc hexadecyl phosphate has been shown to induce apoptosis and inhibit cell proliferation. In addition, Zinc hexadecyl phosphate has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Zinc hexadecyl phosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. It can be easily incorporated into various experimental systems, including cell cultures, animal models, and biomaterials. However, there are also some limitations to using Zinc hexadecyl phosphate in lab experiments. Its water-insolubility can make it difficult to work with, and its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Zinc hexadecyl phosphate. One area of interest is the development of novel drug delivery systems using Zinc hexadecyl phosphate. Zinc hexadecyl phosphate has been shown to have potential as a carrier for drugs and other therapeutic agents, and further research in this area could lead to the development of more effective and targeted drug delivery systems. Another area of interest is the use of Zinc hexadecyl phosphate in tissue engineering. Zinc hexadecyl phosphate has been shown to have potential as a scaffold material for tissue engineering applications, and further research in this area could lead to the development of new and improved biomaterials. Finally, there is a need for further research on the mechanism of action of Zinc hexadecyl phosphate. A better understanding of how Zinc hexadecyl phosphate interacts with biological molecules could lead to the development of more effective therapeutic agents.
Eigenschaften
CAS-Nummer |
16700-94-0 |
|---|---|
Produktname |
Zinc hexadecyl phosphate |
Molekularformel |
C16H33O4PZn |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
zinc;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+2/p-2 |
InChI-Schlüssel |
KUPGJMJHAFGISS-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
Andere CAS-Nummern |
16700-94-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


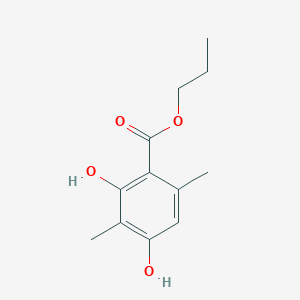
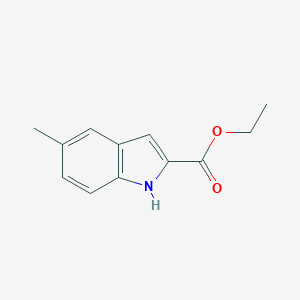


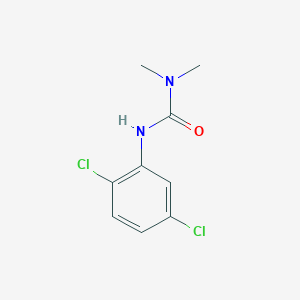
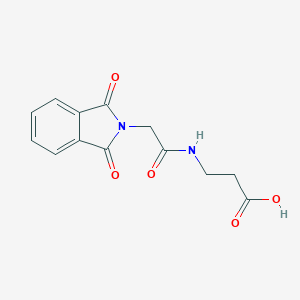
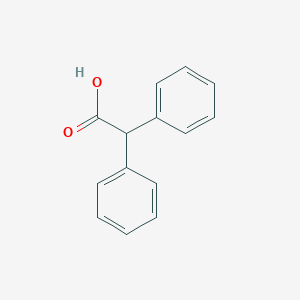
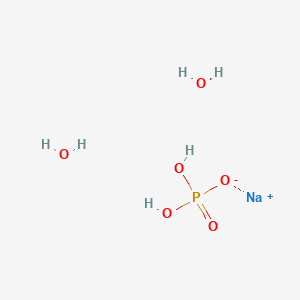
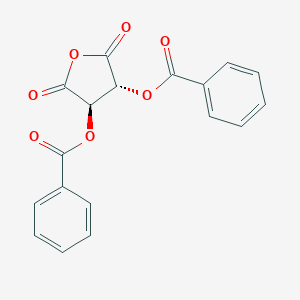
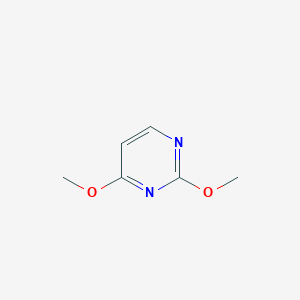
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)


